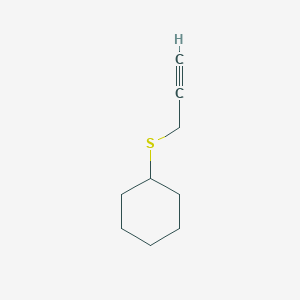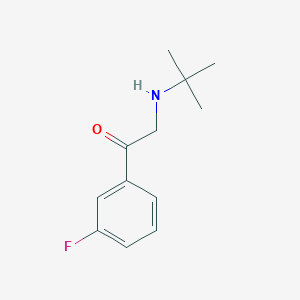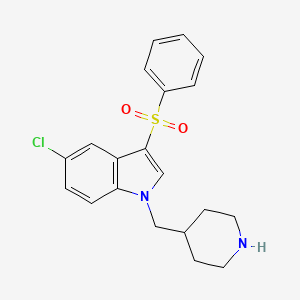
1H-Indole, 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: Introduction of the chlorine atom at the 5-position can be done using chlorinating agents such as thionyl chloride or N-chlorosuccinimide.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Piperidinylmethyl Substitution: The final step involves the substitution of the piperidinylmethyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole, 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Indole, 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indole, 5-chloro-3-(phenylsulfonyl)-1-methyl-
- 1H-Indole, 5-chloro-3-(phenylsulfonyl)-1-(2-piperidinylmethyl)-
Uniqueness
The uniqueness of 1H-Indole, 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can provide insights into structure-activity relationships.
Eigenschaften
CAS-Nummer |
651334-64-4 |
|---|---|
Molekularformel |
C20H21ClN2O2S |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-5-chloro-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H21ClN2O2S/c21-16-6-7-19-18(12-16)20(26(24,25)17-4-2-1-3-5-17)14-23(19)13-15-8-10-22-11-9-15/h1-7,12,14-15,22H,8-11,13H2 |
InChI-Schlüssel |
LXAMAHAFROSZHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CN2C=C(C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



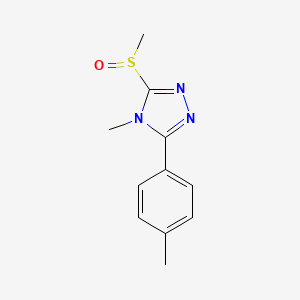
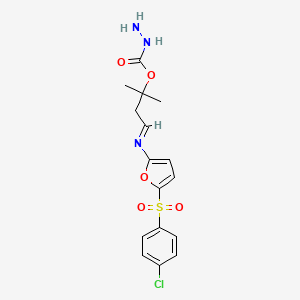
![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B12912263.png)
![1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B12912265.png)
![N-(6-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12912269.png)
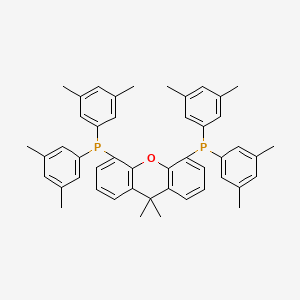
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-](/img/structure/B12912282.png)
![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine](/img/structure/B12912289.png)

![4,6,8-Trimethyl-2-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12912302.png)
